molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate

Cat. No.: B2365622
CAS No.: 148420-14-8
M. Wt: 186.207
InChI Key: DPKFDQGZFJTERO-UHFFFAOYSA-N
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Description

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate (CAS 148420-14-8) is a cyclopropane-containing ester derivative with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.207 g/mol . It is classified as a "Protein Degrader Building Block," indicating its utility in medicinal chemistry for synthesizing proteolysis-targeting chimeras (PROTACs) or related compounds . The compound is provided at ≥97% purity, stored under argon at room temperature to prevent degradation, and dissolved in solvents like DMSO for research applications . Its structure features a cyclopropane ring substituted with two acetyloxy groups, conferring steric rigidity and influencing its reactivity in organic synthesis .

Properties

IUPAC Name

[1-(acetyloxymethyl)cyclopropyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKFDQGZFJTERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 1,1-Cyclopropanedicarboxylic Esters

This method involves the gas-phase hydrogenation of 1,1-cyclopropanedicarboxylic esters over a copper-based catalyst. As detailed in GB2312896A, dimethyl 1,1-cyclopropanedicarboxylate is reduced under hydrogen flow (2–5 L/hr per 0.25 g catalyst) at 100–200°C and 1–15 atm pressure. A Cu/ZnO catalyst (0.01–0.1 wt/wt ratio) achieves near-quantitative conversion, bypassing the filtration challenges associated with traditional LiAlH4 reductions. Key advantages include scalability and avoidance of hazardous metal hydrides.

Zinc-Mediated Cyclization of Dibromoneopentyl Glycol

An alternative route utilizes dibromoneopentyl glycol, synthesized from pentaerythritol and hydrobromic acid in the presence of diethyl sulfate. Reacting this intermediate with zinc powder (1:1.05 molar ratio) in ethanol at 80°C for 7 hours yields 1,1-bis(hydroxymethyl)cyclopropane with 87.3% yield and 98.67% purity. This method avoids selenium-based reagents, enhancing safety and reducing environmental impact.

Table 1: Comparison of 1,1-Bis(hydroxymethyl)cyclopropane Synthesis Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Source
Catalytic Hydrogenation Cu/ZnO 100–200 >95 >99
Zinc-Mediated Cyclization Zn Powder 80 87.3 98.67

Acetylation of 1,1-Bis(hydroxymethyl)cyclopropane

The final step involves diacetylation of the diol precursor to yield this compound. The most widely reported method employs acetic anhydride with pyridine and 4-dimethylaminopyridine (DMAP) as catalysts.

Conventional Esterification with Acetic Anhydride

In a representative procedure, 1,1-bis(hydroxymethyl)cyclopropane is reacted with acetic anhydride (2.2 equiv) in dichloromethane at 0–5°C for 3 hours. Pyridine acts as a base to neutralize acetic acid, while DMAP accelerates the reaction via nucleophilic catalysis. This method achieves a 74% isolated yield, with the product characterized by IR and NMR.

Industrial-Scale Considerations and Challenges

Catalyst Recovery and Reusability

The Cu/ZnO catalyst in hydrogenation demonstrates robust stability over multiple cycles, with minimal leaching reported. In contrast, homogeneous catalysts like DMAP require costly separation steps, incentivizing research into immobilized analogs.

Byproduct Management

Side products such as over-acetylated species or cyclopropane ring-opening derivatives may form under harsh conditions. GC-MS analysis confirms the absence of these byproducts when reactions are conducted below 10°C.

Scientific Research Applications

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate is widely used in scientific research due to its reactivity and stability. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds. Its unique structure allows for the exploration of new chemical pathways and mechanisms, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate involves its ability to undergo various chemical transformations. The cyclopropyl group is known for its ring strain, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-1-methylethyl Acetate (CAS 108-65-6)

  • Structure : Contains a methoxy (-OCH₃) and methyl group instead of the cyclopropane ring.
  • Physical Properties : Boiling point = 145.8°C, flash point = 33°C (flammable liquid) .
  • Safety : Classified as a flammable liquid (GHS02) and a specific target organ toxin (STOT SE 3, H336) .
  • Key Difference : Lacks the cyclopropane ring, reducing steric hindrance and altering metabolic stability compared to the target compound .

2,3-Dihydroxypropyl Acetate (CAS 106-61-6)

  • Structure : Glycerol backbone with one acetylated hydroxyl group.
  • Physical Properties : Higher hydrophilicity due to two free hydroxyl groups .
  • Applications : Used in cosmetics and pharmaceuticals as a humectant .
  • Key Difference : Enhanced water solubility but reduced stability in organic reactions compared to cyclopropane derivatives .

Cyclopropane Derivatives

Methyl 2-(1-(Bromomethyl)cyclopropyl) Acetate (CAS 855473-50-6)

  • Structure : Cyclopropane ring substituted with bromomethyl and acetyloxy groups.
  • Physical Properties : Higher molecular weight (207.07 g/mol), boiling point = 211°C .
  • Key Difference : Bromine substituent increases electrophilicity, enabling nucleophilic substitution reactions absent in the target compound .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : Cyclopropane ring with mercapto (-SH) and carboxylic acid groups.
  • Applications : Intermediate in montelukast (asthma drug) synthesis; exhibits sulfhydryl reactivity .
  • Key Difference : Thiol functionality enables disulfide bond formation, unlike the ester-dominated reactivity of the target compound .

Industrial and Bioactive Analogues

Propylene Glycol Monomethyl Ether Acetate (PMA)

  • Structure : Linear ether-acetate without cyclopropane.
  • Key Difference : Linear structure reduces steric effects, increasing volatility and reducing metabolic resistance .

2-(3-Diphenylcyclopropyl)methyl Phenyl Sulfoxide

  • Structure : Cyclopropane with diphenyl and sulfoxide groups.
  • Applications : Antifungal and anticancer bioactivity .
  • Key Difference : Sulfoxide group enhances polarity and redox activity, differing from the target’s ester-based interactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications Hazards
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate 148420-14-8 C₉H₁₄O₄ 186.207 Cyclopropane, acetyloxy Protein degradation research None specified (research-only)
2-Methoxy-1-methylethyl acetate 108-65-6 C₆H₁₂O₃ 132.16 Methoxy, acetate Industrial solvent Flammable, STOT SE 3
2,3-Dihydroxypropyl acetate 106-61-6 C₅H₁₀O₄ 134.13 Hydroxyl, acetate Cosmetics, humectant Not classified
Methyl 2-(1-(bromomethyl)cyclopropyl) acetate 855473-50-6 C₇H₁₁BrO₂ 207.07 Bromomethyl, cyclopropane Organobromine synthesis Not specified

Stability and Reactivity Insights

  • This compound requires argon-filled storage to prevent ester hydrolysis, whereas linear esters like PMA are less sensitive .
  • Cyclopropane rings in the target compound enhance thermal stability compared to non-cyclic analogues but may undergo ring-opening under strong acidic/basic conditions .
  • Brominated derivatives (e.g., CAS 855473-50-6) exhibit higher reactivity in cross-coupling reactions, unlike the acetyloxy-dominated reactivity of the target .

Biological Activity

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, with the CAS number 148420-14-8, is a unique chemical compound characterized by its cyclopropyl group and acetyloxy functionalities. This structural composition suggests potential reactivity and biological activity that can be leveraged in various medicinal and industrial applications. This article delves into the biological activities associated with this compound, highlighting its cytotoxic effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₂O₃
  • Structure : Contains a cyclopropyl group linked to an acetyloxy methyl group.

The synthesis of this compound typically involves the reaction of 1,1-bis(hydroxymethyl)cyclopropane with acetic anhydride, yielding moderate to high yields of the desired product.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic properties. In various assays, it has demonstrated selective cytotoxicity against several cancer cell lines:

Cell Line IC₅₀ (μM) Notes
A549 (Lung adenocarcinoma)<10Selective cytotoxic capacity observed
A375 (Melanoma)5.7Significant inhibition noted
Hela (Cervical cancer)Not activeCompared to standard chemotherapeutics

The compound's effectiveness appears to be influenced by its structural features, particularly the cyclopropyl moiety, which is known to enhance biological activity in similar compounds.

The mechanism underlying the cytotoxic effects of this compound may involve the inhibition of key cellular pathways related to tumor growth and proliferation. For instance, compounds with similar structures have been shown to interfere with angiogenesis by suppressing endothelial cell proliferation induced by growth factors such as VEGF and bFGF .

Study on Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound alongside other derivatives. The findings revealed that this compound exhibited significant inhibition against A375 melanoma cells compared to controls, suggesting its potential as a lead compound in anti-cancer drug development .

Chemical Reactions Analysis

Reaction Scheme

\text{1 1 bis hydroxymethyl cyclopropane}+\text{Acetic anhydride}\rightarrow \text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+\text{byproducts}

Reaction Conditions

  • Reagents : 1,1-bis(hydroxymethyl)cyclopropane, acetic anhydride

  • Catalyst : Pyridine or DMAP (4-Dimethylaminopyridine)

  • Temperature : 0 - 5 °C for 3 hours

  • Yield : Approximately 74% .

Hydrolysis Reactions

The acetyloxy group in this compound can undergo hydrolysis in the presence of water, leading to the formation of acetic acid and the corresponding alcohol:

\text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+H_2O\rightarrow \text{ Cyclopropanol}}+\text{Acetic Acid}

Esterification Reactions

The compound can also participate in esterification reactions with various alcohols, producing different esters. For example:

\text{ 1 Acetyloxy methyl cyclopropyl}methylacetate}}+R-OH\rightarrow \text{ Ester}}+\text{Acetic Acid}

Substitution Reactions

The presence of the cyclopropyl moiety allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atom adjacent to the acetyloxy group.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

TechniquePurpose
Infrared Spectroscopy (IR)Identifies functional groups through characteristic absorption bands.
Nuclear Magnetic Resonance (NMR)Provides information about the molecular structure and environment of hydrogen atoms.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns to confirm identity.

Example NMR Data

In a typical 1H^{1}H NMR spectrum, signals corresponding to the protons in the cyclopropyl ring and acetyloxy groups are observed at specific chemical shifts that can be used for structural elucidation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen condensation or esterification reactions. For example, cyclopropanecarboxylic acid derivatives (e.g., cyclopropyl methyl ketone) may react with methyl acetate under acidic catalysis to form ester linkages . Optimize temperature (typically 80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance yield. Monitor reaction progress via TLC or GC-MS to avoid side products like decarboxylation derivatives.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester and cyclopropane proton environments. The acetyloxy groups typically resonate at δ 2.0–2.1 ppm for methyl protons .
  • Gas Chromatography (GC) : Coupled with mass spectrometry (GC-MS), this method resolves purity and identifies volatile byproducts. Calibrate using NIST reference data for cyclopropane-containing esters .
  • IR Spectroscopy : Look for ester C=O stretches (~1740 cm1 ^{-1}) and cyclopropane ring vibrations (3050–3100 cm1 ^{-1}) .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the methyl acetate group, accelerating nucleophilic attacks (e.g., hydrolysis). Perform kinetic studies under varying pH and temperature to quantify activation energy. Compare with non-cyclopropane analogs (e.g., linear alkyl acetates) to isolate strain effects. Use DFT calculations to model transition states and electron density distribution .

Q. What are the decomposition pathways of this compound under thermal stress?

  • Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (~150–200°C). Major pathways include:

  • Ester pyrolysis : Release of acetic acid and cyclopropane derivatives.
  • Ring-opening : Catalyzed by trace acids/bases, forming allylic acetates.
    Mitigate decomposition by storing the compound in inert atmospheres and avoiding prolonged exposure to >50°C .

Q. How can contradictory data on physical properties (e.g., boiling point, density) be resolved?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Boiling Point : Use microdistillation with calibrated thermocouples, comparing results to estimated values from group contribution methods (e.g., Joback).
  • Density : Employ pycnometry or Anton Paar DMA densitometer, accounting for temperature (±0.1°C control). Discrepancies may arise from impurities; purify via fractional distillation or preparative HPLC before measurement .

Q. What computational strategies predict the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Use COSMO-RS or Hansen solubility parameters. Input molecular descriptors (e.g., logP, dipole moment) derived from DFT-optimized geometries. Experimentally validate via shake-flask method: dissolve the compound in solvents (e.g., water, ethanol, hexane) and quantify saturation points via UV-Vis spectroscopy .

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